Home > Products > Screening Compounds P128090 > 2-((4-(Phenethylamino)quinazolin-2-yl)thio)acetonitrile
2-((4-(Phenethylamino)quinazolin-2-yl)thio)acetonitrile - 422532-30-7

2-((4-(Phenethylamino)quinazolin-2-yl)thio)acetonitrile

Catalog Number: EVT-2672510
CAS Number: 422532-30-7
Molecular Formula: C18H16N4S
Molecular Weight: 320.41
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-((4-(Phenethylamino)quinazolin-2-yl)thio)acetonitrile is a compound classified under quinazoline derivatives, which are known for their diverse biological activities and potential therapeutic applications. This compound is particularly notable for its structural features that may contribute to its biological efficacy. Quinazoline derivatives have been extensively studied in medicinal chemistry due to their roles in various biological processes and their applications in drug development.

Source

The compound can be synthesized through specific chemical reactions involving quinazoline derivatives and thiol reagents. Its molecular formula is C18H20N4SC_{18}H_{20}N_4S, and it has a unique InChI identifier, which helps in its identification within chemical databases .

Classification

2-((4-(Phenethylamino)quinazolin-2-yl)thio)acetonitrile falls into the category of heterocyclic compounds, specifically belonging to the quinazoline family. These compounds are characterized by a bicyclic structure that includes a benzene ring fused to a pyrimidine ring, making them significant in pharmaceutical research due to their varied pharmacological properties.

Synthesis Analysis

Methods

The synthesis of 2-((4-(Phenethylamino)quinazolin-2-yl)thio)acetonitrile typically involves the reaction of 4-(phenethylamino)quinazoline with a suitable thiol reagent. Key methods include:

  1. Reagents: Commonly used reagents include sodium hydroxide or potassium carbonate as bases, with solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  2. Reaction Conditions: The reaction mixture is generally heated under reflux conditions to promote the formation of the desired product. The choice of temperature and duration can significantly affect yield and purity .

Technical Details

The reaction mechanism typically involves nucleophilic attack by the thiol group on the carbon atom of the acetonitrile moiety, facilitated by the presence of a base. This results in the formation of thioether linkages, which are crucial for the compound's structural integrity.

Molecular Structure Analysis

Structure

The molecular structure of 2-((4-(Phenethylamino)quinazolin-2-yl)thio)acetonitrile features a quinazoline core with a phenethylamino side chain and a thioacetonitrile functional group. The structure can be visualized as follows:

  • Core Structure: Quinazoline ring system.
  • Side Chains: Phenethylamine and thioacetonitrile groups.

Data

The molecular weight of the compound is approximately 320.45 g/mol, and its InChI representation is provided for detailed structural analysis. The compound's properties can be further explored using computational chemistry tools to predict its behavior in various chemical environments.

Chemical Reactions Analysis

Types of Reactions

2-((4-(Phenethylamino)quinazolin-2-yl)thio)acetonitrile can participate in several types of chemical reactions:

  1. Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
  2. Reduction: Reduction reactions may utilize sodium borohydride or lithium aluminum hydride.
  3. Substitution: Nucleophilic substitution reactions can occur where the thiol group is replaced by other nucleophiles .

Common Reagents and Conditions

For oxidation, hydrogen peroxide in an acidic medium is often employed, while reduction typically involves sodium borohydride in methanol or ethanol. Substitution reactions require bases to facilitate nucleophilic attacks on electrophilic centers within the molecule.

Mechanism of Action

The mechanism of action for 2-((4-(Phenethylamino)quinazolin-2-yl)thio)acetonitrile likely involves interactions with specific biological targets, potentially including enzymes or receptors involved in signaling pathways. The presence of the phenethylamino group suggests potential activity at neurotransmitter receptors or kinases, which are common targets for quinazoline derivatives.

Process and Data

Research indicates that quinazoline derivatives often exhibit anticancer properties by inhibiting kinase activity, thereby disrupting cell proliferation pathways. Further studies are required to elucidate specific mechanisms related to this compound .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 2-((4-(Phenethylamino)quinazolin-2-yl)thio)acetonitrile include:

  • Appearance: Typically appears as a solid at room temperature.
  • Melting Point: Specific melting point data may vary based on purity and synthesis method.

Chemical Properties

Chemical properties include solubility characteristics, reactivity with various agents, and stability under different conditions. The compound's stability may be influenced by pH levels and temperature during storage.

Applications

Scientific Uses

2-((4-(Phenethylamino)quinazolin-2-yl)thio)acetonitrile has potential applications in:

  1. Medicinal Chemistry: As a building block for synthesizing more complex molecules with potential therapeutic effects.
  2. Biological Research: Studied for its biological activities, including anticancer properties.
  3. Drug Development: Its structural features make it a candidate for further exploration in drug design targeting specific diseases .
Introduction to Quinazoline-Based Therapeutics

Quinazoline derivatives represent a privileged scaffold in medicinal chemistry, characterized by a fused bicyclic structure consisting of benzene and pyrimidine rings. These nitrogen-containing heterocycles exhibit remarkable structural diversity and broad-spectrum biological activities, underpinning their therapeutic significance across multiple disease domains. The compound 2-((4-(Phenethylamino)quinazolin-2-yl)thio)acetonitrile exemplifies modern innovations in this chemical class, integrating three pharmacophoric elements: a quinazoline core, a phenethylamino side chain at position 4, and a thioether-linked acetonitrile group at position 2. This molecular architecture leverages established structure-activity relationship principles while introducing novel chemical features designed to optimize target engagement and pharmacological efficacy [1] [3].

Historical Development of Quinazoline Derivatives in Medicinal Chemistry

The medicinal exploration of quinazolines commenced in 1888 with the isolation of the alkaloid vasicine (Peganine) from Adhatoda vasica, marking the first natural quinazoline derivative identified. Systematic chemical synthesis began in 1895 when Bischler and Lang achieved the first laboratory synthesis via decarboxylation of 2-carboxyquinazoline derivatives. The early 20th century witnessed foundational synthetic advancements, most notably Niementowski's 1899 method employing anthranilic acid and amides under thermal conditions to yield 4-oxo-3,4-dihydroquinazolines—a reaction that remains clinically relevant today [3].

The mid-20th century ushered in therapeutic applications with the development of prazosin (1974), an α1-adrenoreceptor antagonist for hypertension, demonstrating the clinical viability of quinazoline pharmacophores. Subsequent decades saw strategic structural refinements:

  • Introduction of 4-anilinoquinazolines (1980s) enhanced tyrosine kinase inhibition
  • Thioether substitutions at position 2 (1990s) improved pharmacokinetic properties
  • Irreversible inhibitors incorporating acrylamide groups (2000s) addressed kinase resistance mutations [1] [3]

Table 1: Clinically Approved Quinazoline-Based Therapeutics

CompoundTherapeutic TargetIndicationStructural Features
Prazosinα1-Adrenergic receptorHypertensionPiperazinyl-4-amino substitution
GefitinibEpidermal Growth Factor Receptor (EGFR)Non-small cell lung cancer3-Chloro-4-fluoroanilino substitution
AfatinibEGFR/HER2Metastatic EGFR-mutant NSCLC4-(Dimethylaminobut-2-enamido) substitution
Doxazosinα1-Adrenergic receptorBenign prostatic hyperplasia4-Amino-6,7-dimethoxyquinazoline core

Contemporary drug design exploits the quinazoline nucleus as a versatile template for molecular diversification, enabling selective targeting of enzymes, receptors, and nucleic acids. The structural evolution reflects progressive optimization from simple alkaloid derivatives to sophisticated inhibitors like 2-((4-(Phenethylamino)quinazolin-2-yl)thio)acetonitrile, which incorporates multiple pharmacophores to enhance target specificity and drug-like properties [1] [2] [3].

Structural and Functional Significance of the Quinazolin-2-yl Thioether Moiety

The thioether linkage (-S-CH₂-CN) at position 2 of the quinazoline scaffold represents a strategic molecular innovation with profound implications for bioactivity. This moiety diverges from traditional oxygen-based or alkyl substituents, conferring distinct electronic and steric properties:

  • Enhanced π-electron delocalization due to sulfur's polarizability improves DNA intercalation capacity
  • Flexible spatial orientation of the acetonitrile group facilitates interaction with enzyme hydrophobic pockets
  • Electron-withdrawing character of the nitrile group modulates electron density in the quinazoline ring, influencing binding thermodynamics [1] [4]

Structure-activity relationship analyses demonstrate that thioether derivatives exhibit superior pharmacological profiles compared to ether or methylene analogs. For instance, 2-[(quinazolin-2-yl)thio]acetamide derivatives display 3- to 5-fold greater EGFR inhibitory activity than their oxygen-linked counterparts. The mechanism involves sulfur-mediated hydrogen bonding with kinase hinge regions and enhanced van der Waals contacts within hydrophobic subdomains. Additionally, the thioether's metabolic stability contributes to extended plasma half-lives relative to thiol-containing analogs [1] [4].

Table 2: Comparative Bioactivity of Position 2 Substituted Quinazolines

Position 2 SubstituentAntimicrobial IC₅₀ (µM)Cytotoxicity IC₅₀ (µM)EGFR Binding Affinity (Kd, nM)
Thiomethyl8.2 ± 0.412.7 ± 1.142.3 ± 3.2
Methoxy23.5 ± 1.7>50210.6 ± 15.8
Methylene17.8 ± 0.938.4 ± 2.6185.4 ± 12.3
Thioacetonitrile5.1 ± 0.38.9 ± 0.728.5 ± 2.1

Molecular docking simulations of 2-((4-(Phenethylamino)quinazolin-2-yl)thio)acetonitrile reveal critical interactions:

  • Coordination bonding between the nitrile nitrogen and catalytic lysine residues (e.g., EGFR-Lys721)
  • Hydrophobic enclosure of the phenethyl group in the ATP-binding pocket
  • π-Sulfur interactions with tyrosine gatekeeper residuesThese structural attributes collectively enhance target residence time and selectivity profiles against kinase superfamilies [1] [3] [4].

Therapeutic Relevance of Phenethylamino-Substituted Quinazoline Scaffolds

The phenethylamino group (-NH-CH₂-CH₂-C₆H₅) at position 4 of the quinazoline core serves as a critical pharmacophoric element that mimics natural substrates of kinases and DNA-processing enzymes. This substitution pattern emerged from systematic optimization of early anilinoquinazolines, where phenethyl provided:

  • Optimal chain length for reaching hydrophobic subpockets in enzyme active sites
  • Conformational flexibility enabling adaptive binding to resistance-conferring mutations
  • Enhanced π-stacking capability through the terminal phenyl ring [1] [3] [6]

Biological evaluations demonstrate that phenethylamino derivatives exhibit dual inhibitory mechanisms:

  • Kinase inhibition via competitive ATP displacement in EGFR (IC₅₀ = 28.5 nM) and VEGFR-2
  • DNA topoisomerase I/II interference through intercalation and ternary complex stabilization
  • Microtubule disruption in rapidly dividing cells via colchicine site binding [1] [3]

Table 3: Therapeutic Applications of Phenethylaminoquinazoline Derivatives

Therapeutic AreaMolecular TargetRepresentative DerivativePotency (IC₅₀/EC₅₀)
OncologyEGFR tyrosine kinase2-((4-(Phenethylamino)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)thio)acetamide15.3 nM
Infectious DiseasesMicrobial DNA gyrase6-Iodo-4-(phenethylamino)quinazoline-2-carbonitrile0.8 µg/mL (S. aureus)
ImmunologyJAK-STAT signaling4-(3-Phenethylaminoquinazolin-2-yl)benzonitrile11.7 nM (JAK2)
Neurodegenerationβ-Secretase (BACE1)4-(Phenethylamino)-N-(3-morpholinopropyl)quinazolin-2-amine240 nM

Structural modifications of the phenethyl moiety significantly modulate pharmacological activity:

  • Ortho-Fluoro substitution enhances DNA intercalation by 3-fold through minor groove electrostatic interactions
  • Extended arylalkyl chains improve blood-brain barrier penetration for CNS-targeted agents
  • Bicyclic homologation (e.g., tetrahydroisoquinoline) augments topoisomerase I inhibitionIn 2-((4-(Phenethylamino)quinazolin-2-yl)thio)acetonitrile, the synergistic combination of the phenethylamino group with the thioacetonitrile moiety creates a dual pharmacophore system capable of simultaneous kinase inhibition and DNA interaction, representing a next-generation approach to overcoming cancer resistance mechanisms [1] [3] [6].

Properties

CAS Number

422532-30-7

Product Name

2-((4-(Phenethylamino)quinazolin-2-yl)thio)acetonitrile

IUPAC Name

2-[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylacetonitrile

Molecular Formula

C18H16N4S

Molecular Weight

320.41

InChI

InChI=1S/C18H16N4S/c19-11-13-23-18-21-16-9-5-4-8-15(16)17(22-18)20-12-10-14-6-2-1-3-7-14/h1-9H,10,12-13H2,(H,20,21,22)

InChI Key

YQYPGVFDEHNMFW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC#N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.